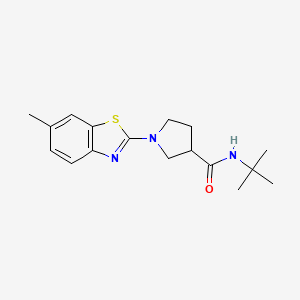![molecular formula C14H18N6O2 B6473023 2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine CAS No. 2640866-03-9](/img/structure/B6473023.png)
2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine is an intriguing chemical compound notable for its unique structure, featuring a pyrrolidine ring, a triazolopyridazinyl moiety, and a morpholine ring. This combination lends the compound potential utility across various domains such as chemistry, biology, and potentially medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Synthesizing 2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine typically involves multi-step procedures that integrate the individual heterocyclic systems.
Step 1: : Formation of the pyrrolidine-1-carbonyl component often involves reacting pyrrolidine with a suitable carbonylating agent.
Step 2: : Construction of the 1,2,4-triazolo[4,3-b]pyridazine ring may require cyclization reactions facilitated by using suitable hydrazine derivatives.
Step 3: : The morpholine ring might be incorporated through alkylation or acylation reactions.
Industrial Production Methods: : Large-scale synthesis might adjust these routes to optimize yields and purity. In industrial settings, the use of automated reactors, stringent control of reaction parameters (temperature, pressure, pH), and the implementation of continuous flow techniques are often employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound might undergo oxidative transformations, possibly involving the oxidation of the pyrrolidine ring or morpholine ring.
Reduction: : Reduction reactions may target specific nitrogen functionalities within the heterocyclic rings.
Substitution: : Nucleophilic substitution reactions could be expected, particularly at positions facilitated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like sodium hydride or alkyl halides in polar aprotic solvents.
Major Products Formed: : Depending on the reaction conditions and specific pathways chosen, the major products could include various oxidized, reduced, or substituted derivatives that maintain the core heterocyclic structure.
Scientific Research Applications
This compound has shown potential across various research domains:
Chemistry: : Due to its intricate structure, it may serve as a template for studying synthetic methodologies or as a scaffold for constructing more complex molecules.
Biology: : Its bioactive moieties may render it useful in probing biological pathways or as a tool in molecular biology studies.
Medicine: : The triazolopyridazine and morpholine rings are of significant pharmaceutical interest, potentially offering avenues for drug development.
Industry: : Its stable, heterocyclic nature may lend itself to material sciences or as an additive in various industrial processes.
Mechanism of Action
The compound's mechanism of action is intricately linked to its molecular structure:
Molecular Targets and Pathways: : The triazolo and pyridazine components are known to interact with certain enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine ring might enhance cell permeability, facilitating the compound's entry into cells and subsequent interactions with intracellular targets.
Comparison with Similar Compounds
Comparison with Other Compounds
4-(2-(Pyrrolidin-1-yl)ethyl)-1,2,4-triazole: : Shares the triazole moiety but lacks the pyridazine and morpholine rings.
1-(2-Morpholinoethyl)pyrrolidine: : Contains morpholine and pyrrolidine components but lacks the triazole and pyridazine rings.
Similar Compounds
1-(2-Morpholinoethyl)-4-(1-pyrrolidinyl)-1H-1,2,4-triazole
6-(Morpholin-4-yl)-1,2,4-triazolo[4,3-b]pyridazine
2-(Pyrrolidine-1-carbonyl)amino-4-(1H-1,2,4-triazol-3-yl)pyridazine
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(18-5-1-2-6-18)11-9-19(7-8-22-11)13-4-3-12-16-15-10-20(12)17-13/h3-4,10-11H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEHEFDPIWKLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B6472944.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472952.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B6472953.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472958.png)
![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6472961.png)
![N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6472970.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide](/img/structure/B6472994.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473007.png)
![4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473009.png)
![1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6473017.png)
![3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473031.png)
![N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473050.png)
![3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473051.png)
